molecular formula C14H16N4O3S B2875009 2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine CAS No. 124813-67-8

2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine

Cat. No. B2875009
CAS RN: 124813-67-8
M. Wt: 320.37
InChI Key: SGXRPEKTTKNILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine, also known as 2,4-DM6-MPSA, is a synthetic pyrimidine derivative that has been used in a wide range of scientific research applications. It is an important tool for studying the structure and function of proteins, and has been used to study the effects of various drugs on the human body.

Scientific Research Applications

Synthesis and Pharmacological Activities

2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine belongs to the class of pyrimidines, aromatic heterocyclic compounds with significant pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and antioxidant activities. Recent developments have focused on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins, showcasing potent anti-inflammatory effects. The detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Structural Insights and Medicinal Perspectives

Pyrimidines also play a crucial role in addressing neurological disorders, including Alzheimer's disease. The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents have been comprehensively reviewed, highlighting their significant role in synthesizing compounds for treating neurological disorders. This underscores the importance of pyrimidine scaffolds in medicinal chemistry due to their synthesizing practicability and non-toxic nature, offering avenues for the development of new therapeutics (Das et al., 2021).

Anti-Cancer Potential

The anti-cancer potential of pyrimidine derivatives in various scaffolds has been extensively documented, with numerous patents indicating these compounds as promising drug candidates for cancer treatment. Pyrimidine-based scaffolds exert cell-killing effects through diverse mechanisms, suggesting their capability to interact with different enzymes, targets, and receptors. This highlights the ongoing interest in pyrimidine-based anticancer agents and their significance in drug development (Kaur et al., 2014).

properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-4-6-12(7-5-9)22(20,21)18-14(19)17-13-8-10(2)15-11(3)16-13/h4-8H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRPEKTTKNILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.